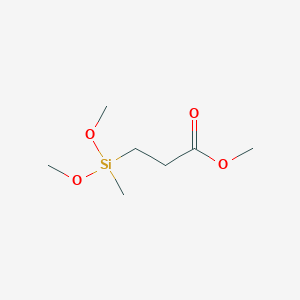
2,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DFM-SS-3 is a sulfonamide compound that has been synthesized for its potential use as a therapeutic agent. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of DFM-SS-3 is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, DFM-SS-3 has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
DFM-SS-3 has been found to exhibit a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on the immune system, suggesting that it may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFM-SS-3 for lab experiments is its high degree of purity, which makes it a reliable and consistent compound for use in research. However, one limitation of DFM-SS-3 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on DFM-SS-3. One area of interest is in further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research is needed to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, research is needed to optimize the synthesis method of DFM-SS-3 to improve its solubility and other properties that may impact its effectiveness as a therapeutic agent.
In conclusion, DFM-SS-3 is a sulfonamide compound that has been the subject of much scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment. While its mechanism of action is not yet fully understood, it has been shown to have a number of biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its potential and optimize its use in the treatment of various diseases.
Synthesemethoden
DFM-SS-3 can be synthesized using a multi-step process involving the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine. This reaction produces DFM-SS-3 as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
DFM-SS-3 has been the subject of much scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment. Additionally, DFM-SS-3 has been investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3S2/c1-18-10(5-6-19-2)8-15-20(16,17)12-7-9(13)3-4-11(12)14/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDOIUBLCNHRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)




![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)
![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)